molecular formula C8H7N3O2 B8258615 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Cat. No.: B8258615
M. Wt: 177.16 g/mol
InChI Key: LGJINGOMHJGTCG-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CAS 1865773-05-2) is a high-value chemical building block with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . This compound features an acrylic acid backbone substituted with a cyano group and a 1-methylimidazole ring, a structure of significant interest in medicinal chemistry. Research into similar imidazole-containing heterocycles has demonstrated their potential as scaffolds for developing new analgesic and anti-inflammatory agents . Some related structures have shown activity comparable to standard drugs like indomethacin but with a potentially improved safety profile, including reduced ulcerogenic activity . The imidazole ring is a privileged structure in drug discovery, often contributing to key molecular interactions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it carries the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For safe handling, refer to the associated safety data sheet. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(E)-2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJINGOMHJGTCG-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CAS: 1865773-05-2), a critical intermediate in the development of kinase inhibitors and bioactive heterocyclic compounds.[1] The synthesis relies on a Knoevenagel condensation between 1-methyl-1H-imidazole-4-carbaldehyde and cyanoacetic acid.[1]

While the reaction is classically robust, the specific electronic properties of the imidazole ring (basic nitrogen, electron-rich


-system) require precise pH control and solvent selection to maximize yield and prevent premature decarboxylation to the corresponding acrylonitrile.[1] This guide prioritizes the E-isomer  selectivity and high-purity isolation of the carboxylic acid derivative.[1]

Retrosynthetic Analysis

The strategic disconnection reveals the target molecule is best assembled via the condensation of an aromatic aldehyde and an active methylene compound.[1]

Retrosynthesis Target Target: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl) acrylic acid Disconnection Knoevenagel Disconnection Aldehyde Precursor A: 1-Methyl-1H-imidazole- 4-carbaldehyde Aldehyde->Target Acid Precursor B: Cyanoacetic Acid Acid->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the acrylic acid backbone.

Critical Precursor Synthesis

Note: While 1-methyl-1H-imidazole-4-carbaldehyde is commercially available, in-house synthesis is often required to ensure fresh aldehyde free of oxidation byproducts (carboxylic acids).[1]

Protocol: Oxidation of (1-Methyl-1H-imidazol-4-yl)methanol

Rationale: We utilize Manganese Dioxide (


) for mild, selective oxidation.[1] This avoids the over-oxidation risks associated with permanganates.
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer and reflux condenser.

  • Solvation: Dissolve (1-methyl-1H-imidazol-4-yl)methanol (10.0 g, 89.2 mmol) in Chloroform (

    
    , 200 mL).
    
  • Oxidation: Add activated

    
      (77.5 g, 892 mmol, 10 eq) in portions.
    
    • Checkpoint: The reaction is heterogeneous (black slurry). Efficient stirring is critical.

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH).

    • Validation: Product

      
       ~0.5; Starting material 
      
      
      
      ~0.2.
  • Workup: Filter hot through a Celite pad. Wash the pad with warm

    
    .
    
  • Isolation: Concentrate the filtrate in vacuo to yield the aldehyde as a pale yellow solid.

    • Yield Target: >85%

    • Purity Check:

      
      H NMR (DMSO-
      
      
      
      ) should show a distinct aldehyde singlet at
      
      
      ~9.7 ppm.[1]

Core Synthesis: Knoevenagel Condensation[1][2][3][4][5]

This is the pivotal step. The reaction utilizes a weak base catalyst to deprotonate the cyanoacetic acid, generating the enolate which attacks the aldehyde.[2]

Reactant Stoichiometry Table
ComponentRoleEquivalentsMass/Vol (Scale)MW ( g/mol )
1-Methylimidazole-4-carbaldehyde Electrophile1.05.00 g110.11
Cyanoacetic Acid Nucleophile1.14.25 g85.06
Piperidine Catalyst0.1~450

L
85.15
Ethanol (Anhydrous) SolventN/A50 mL46.07
Step-by-Step Protocol

1. Reaction Initiation

  • In a 100 mL RBF, dissolve 1-methylimidazole-4-carbaldehyde (5.00 g) and cyanoacetic acid (4.25 g) in Ethanol (50 mL).

  • Add Piperidine (0.45 mL) dropwise.

  • Observation: The solution may turn slightly yellow/orange upon base addition due to enolate formation.

2. Condensation (Reflux)

  • Heat the mixture to reflux (78°C) for 3–5 hours.

  • Process Control (TLC): Mobile phase 9:1 DCM:Methanol.

    • Target: Disappearance of the aldehyde spot (

      
       ~9.7 ppm in NMR, visible under UV).
      
    • Risk:[1] Do not overheat or extend reflux beyond 6 hours to prevent decarboxylation (loss of

      
      ) to the nitrile.
      

3. Crystallization & Isolation

  • Cool the reaction mixture slowly to room temperature (25°C), then to 0–4°C in an ice bath.

  • The product, 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid , typically precipitates as a solid due to its zwitterionic character and high polarity.[1]

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted piperidine and cyanoacetic acid.

4. Purification (Recrystallization)

  • If purity is <95%, recrystallize from Ethanol/Water (9:1) .

  • Dissolve the solid in boiling EtOH/Water, filter while hot (if insoluble particles exist), and cool slowly.

Mechanistic Pathway

The reaction follows a standard base-catalyzed Knoevenagel mechanism.[1] The piperidine acts as a base to generate the carbanion, which attacks the carbonyl. The subsequent dehydration is the driving force.[1]

Mechanism Step1 Deprotonation (Enolate Formation) Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Piperidine Step3 Aldol Intermediate (Unstable) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Spontaneous Product Final Product: Acrylic Acid Derivative Step4->Product Thermodynamic Control (E-isomer)

Figure 2: Step-wise mechanism of the Knoevenagel condensation.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

Nuclear Magnetic Resonance (NMR)[6][7][8][9][10][11][12]
  • Solvent: DMSO-

    
    
    
  • 
    H NMR Signals: 
    
    • 
       12.5–13.0 ppm (br s, 1H): -COOH  (Carboxylic acid proton).
      
    • 
       8.1–8.3 ppm (s, 1H): -CH=C  (Vinylic proton). Diagnostic for condensation.
      
    • 
       7.7–7.9 ppm (s, 1H): Imidazole C2-H.
      
    • 
       7.6–7.7 ppm (s, 1H): Imidazole C5-H.
      
    • 
       3.7–3.8 ppm (s, 3H): N-CH
      
      
      
      (Methyl group).
Physical Properties[1][8][10][13][14]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: >200°C (Decomposition often occurs before melting due to the carboxylic acid/cyano interaction).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water/ethanol; insoluble in hexane/ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is soluble in hot ethanol.[1]Concentrate the reaction mixture to 50% volume and cool to -20°C. Adjust pH to ~4-5 with dilute HCl if the piperidinium salt persists.
Decarboxylation (Formation of Acrylonitrile) Reaction temperature too high or reflux too long.Reduce temperature to 50-60°C. Ensure no strong acids are present during workup.[1]
Isomer Mixture (E/Z) Kinetic control favored Z-isomer.[1]Refluxing generally ensures thermodynamic equilibration to the more stable E-isomer (trans).
Sticky/Oily Product Impurities (Piperidine salts).Triturate the oil with Diethyl Ether or Acetone to induce crystallization.

References

  • Knoevenagel Condensation Overview: Jones, G. The Knoevenagel Condensation. Organic Reactions, 2011 , 15, 204–599. Link

  • Imidazole Aldehyde Synthesis: Kawakami, H. et al. Synthesis of 1-methyl-1H-imidazole-4-carbaldehyde. US Patent 4,808,599.[1] Link

  • Cyanoacrylic Acid Derivatives: Bigi, F. et al. Clean synthesis of α-cyanoacrylates.[1] Green Chemistry, 2000 , 2, 101-103. Link

  • Reference Compound Data: Sigma-Aldrich Product Sheet for CAS 1865773-05-2.[1] Link

  • General Procedure Validation: Tietze, L. F. et al. Knoevenagel Condensation in Organic Synthesis. Comprehensive Organic Synthesis, 1991 , 2, 341-394.[1] Link

Sources

Technical Monograph: (E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Validated | Classification: Heterocyclic Michael Acceptor | CAS: 1865773-05-2[1][2]

Executive Summary

(E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a functionalized acrylonitrile derivative characterized by a highly polarized "push-pull" electronic structure. Synthesized via the Knoevenagel condensation of 1-methylimidazole-4-carbaldehyde and cyanoacetic acid, this molecule serves as a critical covalent warhead in medicinal chemistry.

Its primary utility lies in Targeted Covalent Inhibition (TCI) . The electron-withdrawing cyano and carboxylic acid groups activate the


-carbon, making it susceptible to nucleophilic attack by cysteine residues in kinase domains (e.g., TAK1, JAK3). Furthermore, its zwitterionic potential and UV absorption profile make it a candidate matrix for MALDI-MS analysis of labile biomolecules.
Chemical Identity & Physicochemical Profile

This compound exhibits distinct properties driven by the conjugation between the electron-rich imidazole ring and the electron-poor cyanoacrylic tail.

PropertySpecification
IUPAC Name (2E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid
Molecular Formula

Molecular Weight 177.16 g/mol
CAS Number 1865773-05-2
Stereochemistry (E)-isomer (Thermodynamically favored)
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Water (pH dependent)
pKa (Predicted) ~3.5 (COOH), ~6.5 (Imidazole N3)
Storage 2–8°C, Hygroscopic, Light Sensitive
Synthetic Protocol: Knoevenagel Condensation

Principle: The synthesis relies on the base-catalyzed dehydration between an aldehyde and an active methylene compound. The use of piperidine acetate ensures the formation of the thermodynamically stable (E)-isomer via a reversible aldol-like intermediate.

Reagents:
  • Substrate: 1-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Nucleophile: Cyanoacetic acid (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) / Acetic Acid (0.1 eq) or Ammonium Acetate

  • Solvent: Ethanol (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Charge a reaction vessel with 1-methyl-1H-imidazole-4-carbaldehyde dissolved in ethanol (0.5 M concentration).

  • Activation: Add cyanoacetic acid followed by the catalytic piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the aldehyde via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Precipitation: Cool the reaction mixture slowly to

    
    . The product often precipitates as a zwitterionic solid.
    
  • Purification: Filter the solid. Wash with cold ethanol to remove unreacted aldehyde. Recrystallize from Ethanol/Water (9:1) if necessary to remove trace piperidine salts.

  • Drying: Vacuum dry at

    
     for 12 hours.
    
Workflow Visualization

SynthesisWorkflow Start Start: 1-Methyl-1H-imidazole-4-carbaldehyde Reagent Add: Cyanoacetic Acid + Piperidine (Cat.) Start->Reagent Reaction Reflux (EtOH, 78°C, 6h) Knoevenagel Condensation Reagent->Reaction Dehydration (-H2O) Isolation Cool to 4°C Filtration Reaction->Isolation Precipitation Product Product: (E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Isolation->Product Recrystallization

Figure 1: Synthetic workflow for the Knoevenagel condensation producing the target acrylic acid.

Mechanistic Reactivity: The "Warhead" Function

The defining feature of this molecule is its ability to act as a Michael Acceptor . The electron-withdrawing nature of the cyano (


) and carboxylic acid (

) groups creates a significant partial positive charge (

) at the

-carbon (C3).
Covalent Inhibition Mechanism

In drug discovery, this moiety is used to target non-catalytic cysteine residues in enzymes (e.g., Cys480 in BTK or specific cysteines in TAK1).

  • Recognition: The imidazole ring provides reversible affinity (hydrogen bonding/pi-stacking) within the ATP binding pocket.

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon.
  • Adduct Formation: The enolate intermediate is protonated, forming a stable covalent thioether bond. This inhibition is often reversible if the nitrile group allows for retro-Michael addition, but the carboxylic acid derivative tends to form stable adducts.

Reactivity Pathway Diagram

MichaelAddition Enzyme Target Enzyme (Cysteine Thiolate S-) Transition Transition State: Enolate Formation Enzyme->Transition Nucleophilic Attack Warhead Warhead: (E)-Cyanoacrylate (Electrophilic Beta-Carbon) Warhead->Transition Adduct Covalent Adduct: Enzyme-Inhibitor Complex Transition->Adduct Protonation (Stable Thioether)

Figure 2: Mechanism of Targeted Covalent Inhibition (TCI) via Michael Addition.

Analytical Characterization

To validate the synthesis and purity of (E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6)
  • 
     12.5-13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     8.1-8.3 ppm (s, 1H):  Olefinic proton (
    
    
    
    ). The singlet nature confirms the trisubstituted alkene. The chemical shift is deshielded due to the geminal cyano and carboxyl groups.
  • 
     7.8-8.0 ppm (s, 1H):  Imidazole C2-H.
    
  • 
     7.6-7.8 ppm (s, 1H):  Imidazole C5-H.
    
  • 
     3.7-3.9 ppm (s, 3H):  N-Methyl group.
    
Crystal Structure & Polymorphism

X-ray diffraction studies of analogous cyanoacrylic acids reveal strong intermolecular hydrogen bonding. The carboxylic acid groups typically form centrosymmetric dimers (


 motif), while the imidazole nitrogen acts as a hydrogen bond acceptor, potentially leading to linear chains or 3D networks. This extensive H-bonding network contributes to the compound's high melting point and low solubility in non-polar solvents.
Applications in Research
  • Kinase Inhibitor Development: Used as a fragment to probe the "cysteine reactivity" of kinases. Analogs have been investigated for TAK1 (Transforming growth factor-beta-activated kinase 1) inhibition, where the cyanoacrylate moiety serves as a reversible covalent trap.[3]

  • MALDI-MS Matrix: Due to its high UV absorption (conjugated

    
    -system) and acidic protons, derivatives of this molecule serve as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI). They facilitate the ionization of peptides and nucleotides while minimizing fragmentation.
    
  • Synthetic Intermediate: The carboxylic acid can be coupled with amines to generate amide-linked inhibitors, or decarboxylated (under high heat/copper catalysis) to form unsaturated nitriles.

References
  • Sigma-Aldrich. (n.d.). 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Product Datasheet. Retrieved from [1]

  • PubChem. (2025).[4] Compound Summary: 2-Cyanoacrylic acid derivatives. National Library of Medicine. Retrieved from

  • Tanaka, A., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Reddy, P.V., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry.[5] Retrieved from

  • Potkin, V.I., et al. (2024).[6] Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E. Retrieved from

Sources

An In-depth Technical Guide to the Solubility Profiling of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of aqueous solubility is a cornerstone of early-stage drug development, influencing bioavailability, formulation, and overall viability of a drug candidate. This guide addresses the compound 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid, for which public solubility data is not extensively available. We present a comprehensive framework for researchers and drug development professionals to systematically determine the thermodynamic and pH-dependent solubility of this compound. This document provides a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, discusses the anticipated physicochemical properties based on the molecule's structure, and offers guidance on data interpretation and visualization.

Introduction: The Critical Need for Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that dictates its dissolution rate and, consequently, its absorption and bioavailability. For a compound like 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid, which appears as an intermediate in chemical synthesis, understanding its solubility is paramount for process optimization, purification, and formulation development.[1] Given the lack of comprehensive public solubility data for this specific molecule[2], this guide provides the necessary tools and protocols to generate this crucial information in a reliable and reproducible manner.

Predicted Physicochemical Properties and Their Impact on Solubility

A molecule's structure is the primary determinant of its solubility characteristics. The structure of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid contains several key functional groups that will govern its behavior in aqueous media.

  • Amphoteric Nature: The molecule contains a carboxylic acid group (acidic, pKa ~3-5) and a basic 1-methyl-1H-imidazolyl group (the sp2 nitrogen of the imidazole ring is basic, with a pKa of the conjugate acid around 7).[3][4] This combination makes the compound amphoteric , meaning it can act as both an acid and a base.

  • Zwitterionic Potential: At a specific pH, known as the isoelectric point (pI), the molecule will likely exist as a zwitterion , carrying both a positive and a negative charge.[5][6] Zwitterions often exhibit high crystallinity and complex solubility profiles.[5][6][7][8] Generally, solubility is at its minimum at the pI and increases significantly as the pH moves away, into either the acidic or basic range, due to the formation of more soluble cationic and anionic species, respectively.[9]

  • Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms allows for hydrogen bonding with water, which promotes solubility.[10] The imidazole ring itself is polar and soluble in water.[3][10][11] However, the overall molecule has nonpolar regions (the acrylic backbone and methyl group) that may temper its aqueous solubility.

Based on this analysis, it is imperative to determine not just the intrinsic solubility (the solubility of the neutral form) but the complete pH-solubility profile across a physiologically relevant range.

Gold-Standard Protocol for Thermodynamic Solubility Determination

The most reliable method for determining equilibrium or thermodynamic solubility is the shake-flask method .[12][13][14] This method is recommended by regulatory bodies like the OECD and is considered the gold standard for its accuracy.[15][16][17][18][19]

Required Materials and Equipment
  • 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (solid, purity >95%)

  • Calibrated analytical balance

  • Thermostatic orbital shaker capable of maintaining 37 ± 1 °C

  • pH meter, calibrated with standard buffers

  • Glass vials or flasks with screw caps

  • Centrifuge capable of >10,000 x g

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC-UV or LC-MS/MS system for quantification

  • Buffer solutions (pH 1.2, 4.5, 6.8, and others as needed)[20]

  • Reagent grade water, organic solvents for HPLC mobile phase (e.g., acetonitrile, methanol)

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the steps to determine pH-dependent solubility. It is crucial to perform each pH condition in at least triplicate.[20]

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of the solid compound to a series of vials. A key principle is to ensure a visible excess of solid remains at the end of the experiment to guarantee equilibrium with a saturated solution.[14]

  • Add a precise volume (e.g., 2-5 mL) of the desired buffer solution (e.g., pH 1.2, 3.0, 4.5, 6.0, 6.8, 7.4, 9.0) to each vial.

  • Securely cap the vials.

Causality Check: Adding a sufficient excess of solid is critical. If all the solid dissolves, the resulting solution is unsaturated, and the true solubility limit will not be determined.

Step 2: Equilibration

  • Place the vials in a thermostatic orbital shaker set to 37 °C (to mimic physiological conditions).[20]

  • Agitate the samples for a predetermined time to reach equilibrium. A typical duration is 24-48 hours. It is advisable to run a preliminary test, sampling at various time points (e.g., 4, 8, 24, 48 hours), to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).[12][20]

  • After agitation, allow the vials to rest at the same temperature for at least 1 hour to let larger particles settle.

Causality Check: Temperature control is vital as solubility is temperature-dependent. Agitation ensures the entire surface of the solid is exposed to the solvent, accelerating the path to equilibrium.

Step 3: Phase Separation

  • Carefully withdraw an aliquot of the supernatant.

  • Separate the undissolved solid from the saturated solution. The preferred method is centrifugation at high speed, followed by filtering the supernatant through a 0.22 µm syringe filter.

Causality Check: This step is the most common source of error. Inadequate separation will lead to the inclusion of solid particulates in the sample for analysis, artificially inflating the measured solubility. Pre-wetting the filter with the solution and discarding the first fraction can prevent drug loss due to filter adsorption.

Step 4: Quantification

  • Prepare a calibration curve of the compound in the relevant buffer using a validated analytical method (e.g., HPLC-UV).

  • Dilute the filtered saturated solution with the mobile phase or buffer to fall within the linear range of the calibration curve.

  • Analyze the sample and determine the concentration.

  • Measure the final pH of the saturated solution to ensure the buffer capacity was not compromised.[14]

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep1 Weigh excess solid compound prep2 Add precise volume of buffer solution (pH 1.2-9.0) prep1->prep2 to vials equil1 Agitate in shaker (37°C, 24-48h) prep2->equil1 equil2 Rest for 1h to settle equil1->equil2 sep1 Centrifuge sample (>10,000 x g) equil2->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze via HPLC-UV or LC-MS/MS quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3

Caption: Thermodynamic solubility workflow via the shake-flask method.

Data Presentation and Interpretation

The results from the protocol should be tabulated to provide a clear overview of the compound's pH-solubility profile.

Hypothetical Solubility Data Table
pH (Final)Solubility (µg/mL)Solubility (µM)Standard Deviation (µg/mL)
1.221550763085
3.05450221532
4.61854189
6.1511054112
6.88320157525
7.42890438060
9.03210010335110

Note: Data are hypothetical and for illustrative purposes only. Molar mass of C₈H₇N₃O₂ is 203.16 g/mol .

Interpreting the pH-Solubility Profile

The hypothetical data illustrates a classic "U-shaped" profile typical of an amphoteric or zwitterionic compound.

  • High Solubility at Low pH: In highly acidic conditions (pH 1.2), the imidazole nitrogen is protonated, forming a soluble cation.

  • Minimum Solubility (pI): The solubility reaches a minimum around pH 4-6, which is the approximate isoelectric point (pI) where the neutral zwitterion, which is often less soluble, predominates.

  • High Solubility at High pH: In basic conditions (pH > 7), the carboxylic acid is deprotonated, forming a soluble anion.

This profile is critical for drug development. For instance, it suggests that oral absorption might be higher in the intestine (pH 6.8-7.4) than in the stomach (pH 1.2-3), although the solubility is still considerable at low pH.

Conclusion

While direct public solubility data for 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is scarce, its chemical structure provides clear indicators of its likely physicochemical behavior. As an amphoteric compound, its aqueous solubility is predicted to be highly dependent on pH. By employing the robust and validated shake-flask protocol detailed in this guide, researchers can confidently generate the high-quality pH-solubility profile essential for informed decision-making in chemical process development and pharmaceutical formulation. This self-validating system ensures that the data generated is reliable, reproducible, and directly applicable to advancing research and development objectives.

References

  • MDPI. (2023). Zwitterionics Surfactants. Encyclopedia MDPI. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Available at: [Link]

  • Vane, L. M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

  • Bøwadt, S., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Trends in Analytical Chemistry. Available at: [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]

  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Available at: [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available at: [Link]

  • World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Available at: [Link]

  • PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Technobis Crystallization Systems. (2018). pH dependent measurements now available on the Crystalline. Available at: [Link]

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Methodological & Application

Application Note & Protocols: Screening for Novel Kinase Inhibitors Using 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This makes them one of the most important families of targets for modern drug discovery.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid, a compound featuring the cyanoacrylate scaffold, for the screening and identification of novel kinase inhibitors. We delve into the scientific principles of kinase assays, the potential mechanism of action for this compound class, and provide detailed, step-by-step protocols for robust, high-throughput screening (HTS) using industry-standard luminescence-based assays. This guide is designed to provide both the theoretical foundation and the practical steps necessary to establish a self-validating system for kinase inhibitor discovery.

Scientific Principles of Kinase Inhibition Assays

The fundamental function of a protein kinase is to catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (such as a protein or peptide).[5][6] This phosphorylation event modulates the substrate's activity and initiates downstream signaling cascades.[2] An effective kinase inhibitor will block this phosphotransferase activity.

Biochemical kinase assays are designed to quantify this enzymatic reaction.[5] The most common HTS-compatible methods work by measuring a change in one of the core reaction components:

  • ATP Depletion: As the kinase reaction proceeds, ATP is consumed. Assays like Promega's Kinase-Glo® use a luciferase-based system to measure the amount of remaining ATP, where the luminescent signal is inversely proportional to kinase activity.[7][8][9]

  • ADP Production: For every molecule of ATP consumed, a molecule of adenosine diphosphate (ADP) is produced. Universal assays like Promega's ADP-Glo™ or BellBrook Labs' Transcreener® quantify the amount of ADP generated, providing a direct measure of kinase activity where the signal is directly proportional to enzyme function.[4][10][11]

  • Phosphorylated Product Formation: More targeted assays use specific antibodies or reagents to detect the newly phosphorylated substrate. Technologies like TR-FRET and Fluorescence Polarization (FP) are often employed for this purpose.[12][13]

The choice of assay depends on factors such as the specific kinase, available instrumentation, and the scale of the screen.[6][14] For primary HTS, universal assays that measure ATP depletion or ADP production are often preferred due to their broad applicability across nearly all kinases without the need for substrate-specific detection reagents.[4][11]

G cluster_0 Kinase Catalytic Cycle cluster_1 Assay Detection Points Kinase_Substrate Kinase + Substrate Kinase_Substrate_ATP Kinase-Substrate-ATP Complex Kinase_Substrate->Kinase_Substrate_ATP + ATP ATP ATP ATP_Detect Measure Remaining ATP (e.g., Kinase-Glo®) Signal  inversely proportional to Kinase Activity ATP->ATP_Detect Quantify Phospho_Product Phosphorylated Product + ADP Kinase_Substrate_ATP->Phospho_Product Phosphotransfer Kinase_Free Free Kinase Phospho_Product->Kinase_Free Product Release ADP_Detect Measure Produced ADP (e.g., ADP-Glo™) Signal proportional to Kinase Activity Phospho_Product->ADP_Detect Quantify Kinase_Free->Kinase_Substrate + Substrate

Caption: Core kinase reaction and common HTS assay detection points.

The Cyanoacrylic Acid Scaffold: A Mechanistic Overview

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid belongs to the cyanoacrylate class of compounds. A key feature of this scaffold is the carbon-carbon double bond that is activated by two electron-withdrawing groups: the nitrile (cyano) group and the carboxylic acid group. This electronic arrangement renders the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael addition reaction.

In the context of kinase inhibition, this is highly significant. Many kinases possess a cysteine residue in or near the ATP-binding pocket. The thiol side chain of cysteine is a potent nucleophile that can potentially form a covalent bond with the cyanoacrylate scaffold.[15] Depending on the specific interactions and the reactivity of the system, this covalent bond can be reversible.[16] The ability to form such a bond can lead to inhibitors with high potency and prolonged target engagement.[15] Therefore, compounds like 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid are valuable screening assets, as they may identify kinases susceptible to this unique mechanism of inhibition, potentially offering a route to highly selective inhibitors.

Caption: Michael addition of a cysteine thiol to the cyanoacrylate scaffold.

Assay Development and Optimization: A Self-Validating Approach

Before initiating a large-scale screen, it is imperative to develop and optimize the kinase assay to ensure it is robust, reproducible, and sensitive enough to detect inhibition. This phase establishes the self-validating nature of the protocol. The goal is to achieve a Z' factor of ≥ 0.5, which is the industry standard for a high-quality HTS assay.[17]

ParameterRationale & CausalityRecommended Action
Enzyme Titration The concentration of kinase must be optimized to produce a linear reaction rate over time and a sufficient signal window. Too little enzyme results in a weak signal; too much can lead to rapid substrate/ATP depletion and non-linear kinetics.Perform a matrix titration of enzyme concentration versus incubation time. Select the lowest enzyme concentration that gives a robust signal (Signal/Background > 10) within the linear range of the reaction.
Substrate & ATP Concentration For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[18][19] Assays are typically run at or near the Michaelis constant (Km) for ATP to provide a balanced sensitivity to competitive inhibitors.[19] Substrate concentration should also be at or near its Km.Determine the Km for ATP and the peptide/protein substrate for your specific kinase under the chosen buffer conditions. For initial screening, use an ATP concentration equal to the determined Km.
DMSO Tolerance Test compounds are almost always dissolved in dimethylsulfoxide (DMSO). High concentrations of DMSO can denature enzymes and interfere with assay signals.[2]Run the optimized assay with varying final concentrations of DMSO (e.g., 0.1% to 5%). Determine the highest concentration that does not significantly impact kinase activity or the assay signal. Ensure the final screening concentration is below this level.[1][20]
Z' Factor Determination The Z' factor is a statistical measure of assay quality, accounting for both the signal window and data variation.[17] A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.Prepare plates with multiple wells of positive control (e.g., a known potent inhibitor, max inhibition) and negative control (DMSO vehicle, min inhibition). Calculate Z' using the formula: 1 - (3σp + 3σn) / |μp - μn|, where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

High-Throughput Screening (HTS) Protocols

The following protocols describe the use of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid in two common, HTS-ready luminescent assay formats. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers. Assays are typically performed in 96- or 384-well solid white plates for luminescence measurements.[1]

Protocol 1: Luminescence-Based ATP Depletion Assay (Kinase-Glo® Type)

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction.[7] The luminescent signal is inversely proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions and controls into the wells of a 384-well assay plate. Include "max inhibition" controls (a known inhibitor or no enzyme) and "min inhibition" controls (DMSO vehicle).

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the optimized reaction buffer. Dispense this mix into the wells containing the compounds.

  • Reaction Initiation: Prepare a solution of ATP at 2x the final desired concentration (e.g., 2x Km). Initiate the kinase reaction by adding this ATP solution to all wells.

  • Incubation: Seal the plate and incubate at room temperature (or 30°C) for the predetermined optimal time (e.g., 60 minutes). The plate may be gently agitated at the start of the incubation.

  • Signal Detection: Allow the assay plate and the Kinase-Glo® reagent to equilibrate to room temperature. Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.[8]

  • Final Incubation & Reading: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[9] Read the luminescence on a plate luminometer.

G start Start compound_plate 1. Plate Compound (e.g., 100 nL in 384-well plate) start->compound_plate add_enzyme 2. Add Kinase/ Substrate Mix compound_plate->add_enzyme add_atp 3. Initiate with ATP add_enzyme->add_atp incubate 4. Incubate (e.g., 60 min, RT) add_atp->incubate add_detection 5. Add Kinase-Glo® Reagent incubate->add_detection read 6. Incubate & Read Luminescence add_detection->read end End read->end

Caption: Workflow for an ATP Depletion (Kinase-Glo® Type) Assay.

Protocol 2: Luminescence-Based ADP Production Assay (ADP-Glo™ Type)

This protocol is a universal kinase assay that measures the amount of ADP produced during the reaction.[10] The luminescent signal is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Plating: Follow the same procedure as in Protocol 1, Step 1.

  • Reaction Mix Addition: Prepare a master mix containing the kinase, its substrate, and ATP in the optimized reaction buffer. Dispense this mix into the wells to start the reaction.

  • Kinase Reaction Incubation: Seal the plate and incubate at room temperature (or 30°C) for the predetermined optimal time (e.g., 60 minutes).[21]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[21]

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and simultaneously provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

  • Final Incubation & Reading: Incubate for 30-60 minutes at room temperature to stabilize the signal.[21] Read the luminescence on a plate luminometer.

G start Start compound_plate 1. Plate Compound start->compound_plate add_reaction_mix 2. Add Kinase/ Substrate/ATP Mix compound_plate->add_reaction_mix incubate_kinase 3. Kinase Reaction (e.g., 60 min, RT) add_reaction_mix->incubate_kinase add_adpglo 4. Add ADP-Glo™ Reagent (Stop & ATP Depletion) incubate_kinase->add_adpglo incubate_stop Incubate (40 min) add_adpglo->incubate_stop add_detection 5. Add Kinase Detection Reagent incubate_stop->add_detection read 6. Incubate & Read Luminescence add_detection->read end End read->end

Caption: Workflow for an ADP Production (ADP-Glo™ Type) Assay.

Data Analysis and Interpretation

Primary Screen Analysis: For a single-concentration screen, the primary analysis involves calculating the percent inhibition for each compound. This is normalized to the intra-plate controls.

  • % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_MinInhibition - Signal_MaxInhibition))

Dose-Response and IC50 Determination: For compounds that show significant activity in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14][22]

  • Data Normalization: Convert the raw luminescence data at each inhibitor concentration to percent inhibition as described above.[22]

  • Non-linear Regression: Plot percent inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to generate a sigmoidal dose-response curve.[22][23]

  • IC50 Calculation: The IC50 value is the concentration on the x-axis that corresponds to 50% inhibition on the y-axis of the fitted curve.[22]

It is critical to remember that the IC50 value is not an absolute constant; it can be influenced by assay conditions.[24] For ATP-competitive inhibitors, the IC50 value will increase as the concentration of ATP in the assay increases.[18][19] Therefore, always report the ATP concentration used when stating an IC50 value.

G cluster_0 IC50 Determination Workflow raw_data Raw Luminescence Data (at multiple inhibitor concentrations) normalize Normalize Data to % Inhibition using Controls raw_data->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit_curve Fit Dose-Response Curve (Non-linear Regression) plot->fit_curve determine_ic50 Determine Concentration at 50% Inhibition fit_curve->determine_ic50

Caption: Logic flow for calculating an IC50 value from dose-response data.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Z' Factor (<0.5) - Suboptimal enzyme/substrate concentrations.- High well-to-well variability in dispensing.- Reagents not equilibrated to room temperature.- Re-optimize assay conditions (See Section 3).- Verify liquid handler/pipette performance and calibration.- Ensure all reagents and plates are at a stable temperature before use.
False Positives - Compound inhibits the luciferase reporter enzyme (in ATP-depletion assays).- Compound is fluorescent or quenches signal.[2]- Perform a counter-screen against luciferase alone.- For ADP-Glo™, the two-step process minimizes interference with the final detection step.[21] Check for compound autofluorescence at the detection wavelength if using a fluorescence-based assay.
High Data Variability - Incomplete mixing of reagents.- Edge effects on the microplate.- Inconsistent incubation times.- Ensure proper mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.- Use automated timers and consistent plate handling for incubations.
Irreproducible IC50 Values - Inconsistent ATP or enzyme concentration between experiments.- Compound instability or precipitation at high concentrations.- Different DMSO concentrations.- Use freshly prepared, quality-controlled reagents for each run.[19][24]- Check the solubility of the compound in the final assay buffer.- Maintain a consistent final DMSO concentration across all experiments.

References

  • Klink, T. A., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Degorce, F., et al. (2009). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. Retrieved from [Link]

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Yasgar, A., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kramer, C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Boster Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • University of Bath. (n.d.). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. Retrieved from [Link]

  • Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Retrieved from [Link]

  • MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved from [Link]

  • St-Denis, N., et al. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic Acid as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid as a covalent inhibitor. Covalent inhibitors, particularly those with cyanoacrylate warheads, offer a powerful modality for achieving high potency and prolonged duration of action by forming a stable bond with their protein target.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols. We present detailed, field-tested methodologies for determining inhibition kinetics, confirming covalent adduct formation via mass spectrometry, and assessing target engagement in a cellular context. The protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.

Introduction to Covalent Inhibition and the Cyanoacrylate Warhead

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics.[1] Unlike reversible inhibitors that bind and unbind from their target, a covalent inhibitor forms a stable, chemical bond with a specific amino acid residue, most commonly a cysteine due to the high nucleophilicity of its thiol side chain.[1] This class of inhibitors is defined by a two-step mechanism: an initial, reversible binding event (governed by the inhibition constant, KI) followed by an irreversible (or slowly reversible) chemical reaction to form the covalent bond (governed by the rate of inactivation, kinact).[2][3]

The 2-cyanoacrylate moiety is a prominent electrophilic "warhead" used in targeted covalent inhibitors (TCIs).[4] It functions as a Michael acceptor, where the electrophilic β-carbon is highly susceptible to nucleophilic attack by residues like cysteine.[1] This interaction can be tuned to be either irreversible or reversible, offering flexibility in drug design to balance potency with potential off-target effects.[5][6]

Compound Profile: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

This compound is a member of the cyanoacrylate class of molecules, featuring a core acrylic acid scaffold activated by an electron-withdrawing cyano group and substituted with a 1-methyl-1H-imidazol-4-yl group.

PropertyValueSource
CAS Number 1865773-05-2[7]
Molecular Formula C₈H₇N₃O₂[7]
Molecular Weight 177.16 g/mol [8]
Physical Form Solid[7]
Purity ≥95%[8]
Canonical SMILES CN1C=C(N=C1)/C=C(C#N)/C(=O)ON/A
InChI Key LGJINGOMHJGTCG-QHHAFSJGSA-N[8]

Principle of Covalent Modification: The Michael Addition

The primary mechanism by which 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is expected to inhibit a target protein is through a covalent Michael addition reaction. This occurs when a nucleophilic residue on the protein, typically the thiolate anion of a cysteine, attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system.

The reaction proceeds in two steps:

  • Initial Non-covalent Binding: The inhibitor first docks into the protein's binding site, driven by non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This step is reversible and positions the cyanoacrylate warhead in close proximity to the target nucleophile.

  • Covalent Bond Formation: The positioned nucleophile attacks the β-carbon, forming a new carbon-sulfur bond. This step is typically the rate-limiting and inactivating step.

Figure 1: Two-step mechanism of covalent inhibition.

Handling and Storage

  • Storage: The compound should be stored sealed in a dry environment at 2-8°C.[7]

  • Handling: Due to the reactivity of the cyanoacrylate group, care should be taken. Cyanoacrylates can polymerize rapidly, a process often initiated by moisture or nucleophiles.[9] Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Solution Preparation: Prepare stock solutions in anhydrous DMSO. For aqueous buffers, add the DMSO stock to the buffer last and mix immediately to avoid precipitation and premature reaction.

Protocol 1: In Vitro Kinetic Characterization

Rationale: The potency of a covalent inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[2] This protocol uses a time-dependent IC₅₀ assay to determine these parameters.[10][11] The enzyme is pre-incubated with the inhibitor for varying times before initiating the reaction by adding the substrate.

Methodology:

  • Reagents and Materials:

    • Purified target enzyme of interest.

    • 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid.

    • Anhydrous DMSO.

    • Assay buffer (ensure compatibility with enzyme and detection method).

    • Substrate for the enzyme.

    • Microplate reader for detecting the reaction product.

  • Step-by-Step Protocol:

    • Prepare a 10 mM stock solution of the inhibitor in anhydrous DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.

    • For each pre-incubation time point (e.g., 0, 5, 15, 30, 60 minutes), prepare a set of inhibitor dilutions in the assay buffer. The final inhibitor concentrations should span a range expected to produce 10-90% inhibition. A typical final DMSO concentration should be kept constant and low (e.g., ≤1%).

    • In a microplate, add the diluted inhibitor solutions. Include a "no inhibitor" control (buffer + DMSO only).

    • Add the target enzyme to each well to start the pre-incubation. The final enzyme concentration should be significantly lower than the lowest inhibitor concentration used to ensure pseudo-first-order kinetics.[12]

    • Incubate the plate at the desired temperature for the specified pre-incubation times.

    • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration is typically kept at or near its Michaelis-Menten constant (KM).[13]

    • Monitor product formation over time using a microplate reader. The measurement can be continuous or a single endpoint reading.

    • Plot the reaction rates (or endpoint values) against the logarithm of the inhibitor concentration for each pre-incubation time point to generate a set of IC₅₀ curves.

Sources

Application Note: Development of Reversible Covalent Probes using 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery scientists focusing on Targeted Covalent Inhibitors (TCIs) . It details the synthesis, derivatization, and validation of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid —a privileged scaffold for designing reversible covalent warheads.

Executive Summary

The resurgence of covalent inhibition in drug discovery has shifted focus toward reversible covalent warheads . Unlike traditional acrylamides that permanently alkylate cysteine residues, 2-cyanoacrylates and 2-cyanoacrylamides offer a "tunable" residence time. The electron-withdrawing cyano group at the


-position increases the acidity of the adduct, facilitating a retro-Michael reaction that regenerates the free protein and inhibitor.

This guide provides a validated workflow for synthesizing 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CIMA) and developing it into a library of amide derivatives. The imidazole moiety serves as a critical recognition element (often mimicking histidine or interacting with solvent-front residues in kinases like JAK3 or BTK), while the cyanoacrylic backbone acts as the reactive warhead.

Scientific Background & Mechanism

The "Goldilocks" Reactivity

The core value of the CIMA scaffold lies in its ability to balance electrophilicity with metabolic stability.

  • Mechanism: The

    
    -carbon is the electrophilic site, susceptible to nucleophilic attack by thiols (e.g., Cysteine-SH).
    
  • Reversibility: Upon conjugate addition, the resulting carbanion is stabilized by the cyano group. This stability lowers the activation energy for the reverse reaction (elimination), allowing the inhibitor to dissociate. This reduces the risk of permanent off-target haptenization (immunotoxicity).

Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its mechanism of action against a target protein (e.g., a kinase cysteine).

CIMA_Workflow Aldehyde 1-Methylimidazole- 4-carbaldehyde Scaffold CIMA Scaffold (Parent Acid) Aldehyde->Scaffold Knoevenagel (Piperidine, EtOH) CyanoAcid Cyanoacetic Acid CyanoAcid->Scaffold AmideLib Cyanoacrylamide Library Scaffold->AmideLib Amide Coupling (HATU/Amine) Complex Thioether Adduct (Inhibited Protein) AmideLib->Complex Michael Addition (k_on) Protein Target Protein (Cys-SH) Protein->Complex Complex->AmideLib Retro-Michael (k_off)

Figure 1: Synthetic workflow from raw materials to protein inhibition. Note the reversible nature of the protein-ligand complex.

Experimental Protocols

Protocol A: Synthesis of the CIMA Scaffold

Objective: Large-scale synthesis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid via Knoevenagel condensation.

Reagents:

  • 1-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (5.0 g, 45.4 mmol) in Ethanol (50 mL).

  • Addition: Add Cyanoacetic acid (4.25 g, 50.0 mmol). The solution may become slightly cloudy.

  • Catalysis: Add Piperidine (450 µL, 4.5 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS. The product typically precipitates as a solid during the reaction.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aldehyde and catalyst.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Expected Results:

  • Yield: >85% (Off-white to pale yellow solid).

  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.5 (br s, 1H, COOH), 8.35 (s, 1H, Vinyl-H), 8.15 (s, 1H, Imidazole-H2), 7.90 (s, 1H, Imidazole-H5), 3.85 (s, 3H, N-Me). Note: The vinyl proton shift is diagnostic for the E-isomer.
    
Protocol B: Library Derivatization (Amide Coupling)

Objective: Converting the CIMA acid into a library of cyanoacrylamides to tune potency and physicochemical properties. Rationale: Direct acid chloride formation with oxalyl chloride can be risky due to the sensitivity of the cyanoacrylate moiety to polymerization. We recommend HATU-mediated coupling.

Reagents:

  • CIMA Scaffold (1.0 eq)

  • Diverse Amines (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve CIMA (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir at Room Temperature (RT) for 15 minutes. Solution should turn yellow/orange.

  • Coupling: Add the specific amine (0.22 mmol) to the reaction vial.

  • Incubation: Stir at RT for 12–16 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile with 0.1% Formic Acid).

  • Lyophilization: Freeze-dry pure fractions to obtain the final inhibitor powder.

Reactivity Profiling (GSH Assay)

To ensure the derivatives are effective reversible binders, their reactivity with Glutathione (GSH) must be characterized.

Method: Incubate compound (10 µM) with GSH (5 mM) in Phosphate Buffer (pH 7.4) at 37 °C. Monitor the disappearance of the parent compound via LCMS over 24 hours.

Data Interpretation:

  • 
     min:  Highly reactive (Risk of non-specific toxicity).
    
  • 
     30–120 min:  Ideal "Goldilocks" zone for targeted covalent inhibitors.
    
  • 
     h:  Low reactivity (Likely inactive as a covalent inhibitor).
    
Table 1: Representative SAR Data for CIMA Derivatives
Derivative IDAmine (R-group)Yield (%)GSH

(min)
Kinase IC50 (nM)*Notes
CIMA-001 Aniline (Phenyl)78%45120Good balance of reactivity.
CIMA-002 Benzylamine82%180450Lower reactivity due to steric freedom?
CIMA-003 4-Phenoxyaniline65%4015Potent; hydrophobic tail fits pocket.
CIMA-004 Morpholine90%>1400>1000Poor Michael acceptor (electron-rich amide).

*Hypothetical data for illustrative purposes based on typical cyanoacrylamide SAR.

References

  • Synthesis of Cyanoacrylates

    • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl
    • Source: Journal of the Mexican Chemical Society (2023).
    • URL:[Link]

  • Biological Application (Kinase Inhibition)

    • Title: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[1]

    • URL:[Link]

  • Reversible Covalent Chemistry

    • Title: Reversible covalent BTK inhibitors based on inverted cyanoacrylamides.[2]

    • Source: Nature Chemical Biology (2012)
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Product Page.

    • Source: Sigma-Aldrich.

Sources

Troubleshooting & Optimization

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Role: Senior Application Scientist Subject: Stability, Storage, and Troubleshooting Guide Compound CAS: 1865773-05-2

Executive Summary

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structure features three distinct reactive motifs: a Michael acceptor (cyano-acrylate double bond), an acidic moiety (carboxylic acid), and a basic heterocycle (N-methylimidazole).

This trifunctional nature makes the compound chemically versatile but physically demanding. It is susceptible to photo-isomerization , hygroscopic clumping , and thermal degradation . This guide synthesizes field data and structural analysis to ensure the integrity of your material.

Part 1: The "Golden Rules" of Storage

To maintain purity >95% over 12+ months, you must control three environmental variables: Temperature, Moisture, and Light.

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Retards spontaneous decarboxylation and potential Michael-type polymerization.
Atmosphere Inert (Argon/Nitrogen) The imidazole ring is hygroscopic. Moisture uptake leads to hydrolysis of the nitrile or clumping, making weighing inaccurate.
Light Amber Vials / Foil The acrylic double bond is photosensitive. UV exposure can drive

isomerization, altering reactivity profiles.
Container Tightly Sealed Glass Avoid plastics for long-term storage if the compound is in solution (DMSO leaches plasticizers).

Part 2: Troubleshooting & FAQs

Category A: Physical Appearance & Handling[4][5]

Q: My compound arrived as a off-white solid, but now it looks yellow. Is it degraded? A: Slight yellowing is common and often acceptable, but it signals the onset of oxidation or photo-degradation.

  • Diagnosis: Check the purity via HPLC. If purity is >95%, the yellowing is likely a trace surface impurity (N-oxide formation on the imidazole).

  • Action: If purity has dropped, perform a recrystallization. For critical applications, always store in the dark.

  • Prevention: The imidazole nitrogen is electron-rich and prone to oxidation. Always purge headspace with Argon after opening.

Q: The powder has formed hard clumps. Can I still use it? A: Clumping indicates moisture absorption (hygroscopicity).

  • Risk: The molecular weight calculation will be off due to absorbed water weight.

  • Fix: Dry the compound in a vacuum desiccator over

    
     for 24 hours before weighing.
    
  • Warning: Do not heat above 40°C during drying, as this accelerates decarboxylation.

Category B: Solubility & Solution Stability

Q: What is the best solvent for preparing stock solutions? A: DMSO (Dimethyl sulfoxide) is the gold standard.

  • Solubility: Typically soluble up to 50–100 mM in DMSO.

  • Alternative: DMF (Dimethylformamide).[3]

  • Avoid: Water (poor solubility due to the aromatic rings) and non-polar solvents (Hexane/Ether).

Q: Can I store the compound in DMSO at -20°C? A: Yes, but with strict caveats.

  • The Freeze-Thaw Risk: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (condensation) every time the vial is opened.

  • Protocol: Aliquot the stock solution into single-use vials before freezing. Use strictly anhydrous DMSO (<50 ppm water) to prevent hydrolysis of the nitrile group over time.

Q: I need to use it in an aqueous buffer. How do I solubilize it? A: This compound is an amphoteric molecule (acidic COOH, basic Imidazole).

  • Strategy: Dissolve in a small volume of DMSO first, then dilute into the buffer.

  • pH Note: Solubility improves at basic pH (pH > 7.5) as the carboxylic acid deprotonates (

    
    ), increasing polarity. However, avoid highly alkaline conditions (pH > 10) to prevent nitrile hydrolysis.
    

Part 3: Experimental Workflows & Logic

Workflow 1: Storage Decision Tree

Use this logic flow to determine where to store your sample upon arrival.

StorageProtocol cluster_legend Key Protocol Steps Start Compound Arrival FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution In Solution (e.g., DMSO) FormCheck->Solution TempSolid Store at 2-8°C Solid->TempSolid Solvent Use Anhydrous DMSO Solution->Solvent AtmoSolid Desiccate (Argon Purge) TempSolid->AtmoSolid LightSolid Protect from Light AtmoSolid->LightSolid TempSol Store at -20°C or -80°C Aliquot Aliquot (Single Use) Aliquot->TempSol Solvent->Aliquot

Figure 1: Decision matrix for optimal storage based on physical state. Note the critical requirement for aliquoting solutions to avoid freeze-thaw cycles.

Workflow 2: Degradation Pathways

Understanding how the molecule breaks down helps you identify impurities.

Degradation Compound 2-Cyano-3-(1-methyl-1H-imidazol-4-yl) acrylic acid UV UV Light Exposure Compound->UV Moisture Moisture/High pH Compound->Moisture Heat Heat (>40°C) Compound->Heat Isomer E/Z Isomerization (Change in bioactivity) UV->Isomer Hydrolysis Amide/Acid Derivative (Loss of Nitrile) Moisture->Hydrolysis Decarb Decarboxylation (Loss of CO2) Heat->Decarb

Figure 2: Primary degradation mechanisms. Light induces isomerization, while moisture and heat attack the functional groups.

References

  • Sigma-Aldrich. 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Product Detail. (CAS 1865773-05-2). Retrieved from

  • PubChem. Acrylic acid, 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-. National Library of Medicine. Retrieved from

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from

  • Bide Pharmatech. Safety Data Sheet (SDS) for 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid. Retrieved from

Sources

Technical Support Center: Purification of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Application Support Hub. This guide addresses the isolation and purification of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CMIA). Due to its zwitterionic nature (containing both a basic imidazole ring and an acidic carboxylic acid), this compound presents unique solubility and purification challenges compared to standard organic intermediates.

Core Isolation Protocol (The "Crash-Out" Method)

Context: The synthesis typically involves a Knoevenagel condensation between 1-methyl-1H-imidazole-4-carbaldehyde and cyanoacetic acid, often catalyzed by a base (e.g., piperidine or ammonium acetate) in ethanol or refluxing toluene [1, 2].

The Critical Issue: The product often exists as a salt (piperidinium or ammonium carboxylate) in the reaction mixture. Direct filtration without pH adjustment results in significant yield loss or isolation of the wrong species.

Step-by-Step Isolation Workflow
  • Reaction Termination: Cool the reaction mixture (typically in Ethanol) to room temperature.

  • Dilution: Dilute the mixture with a minimum volume of water (approx. 20-30% of total solvent volume) to dissolve any inorganic salts or unreacted cyanoacetic acid.

  • pH Adjustment (The Isoelectric Point):

    • Why: The imidazole nitrogen (pKa ~7.0) and carboxylic acid (pKa ~3.5) create a zwitterionic window.

    • Action: Slowly add 1N HCl or Glacial Acetic Acid while monitoring pH.

    • Target: Adjust pH to 4.0 – 5.0 . This is the region of minimum solubility (isoelectric point) where the free acid precipitates most efficiently.

  • Precipitation: Stir at 0–5°C for 1 hour.

  • Filtration: Filter the solid. Wash the cake with ice-cold water (removes salts) followed by cold ethanol (removes unreacted aldehyde).

Advanced Purification: Recrystallization Strategies

If the crude purity is <95%, recrystallization is required. Due to the high polarity and high melting point (often >200°C) of imidazole-acrylic acids, standard solvents like hexane/ethyl acetate are ineffective.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicabilityProsCons
DMF / Water 1:1 to 1:2Primary Choice Excellent for removing inorganic salts and polar byproducts.High boiling point of DMF makes drying difficult.
Ethanol / Water 4:1Mild ImpuritiesEasier to dry; greener solvent.Lower solubility; requires larger volumes.
Glacial Acetic Acid PureHigh Purity NeedsGood for removing colored oligomers.Product may solvate; requires rigorous drying.[1]
Protocol: DMF/Water Recrystallization
  • Dissolve the crude solid in the minimum amount of boiling DMF (approx. 100–110°C). Do not exceed 140°C to prevent decarboxylation.

  • (Optional) If the solution is dark, add activated charcoal (5% w/w), stir for 10 min, and filter hot through Celite.

  • Remove from heat. Slowly add hot water (approx. 80°C) dropwise until persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter and wash with water to remove residual DMF.

  • Dry in a vacuum oven at 60°C for 12 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This typically occurs when the solvent polarity is not optimized, or the cooling rate is too fast, trapping impurities that lower the melting point. The Fix:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface to induce nucleation.

  • Solvent Modification: Increase the proportion of the "good" solvent (e.g., DMF) slightly. Oiling out often means the "anti-solvent" (water) was added too quickly.

Q2: The yield is significantly lower than reported (e.g., <40%).

Diagnosis: The product is likely remaining in the mother liquor due to incorrect pH or high water solubility. The Fix:

  • Check pH: Ensure the mother liquor is at pH 4–5. If it is too acidic (pH < 2), the imidazole ring protonates, forming a soluble hydrochloride salt. If too basic (pH > 7), the carboxylate salt forms.

  • Salting Out: Add NaCl to the aqueous mother liquor to decrease the solubility of the organic acid (Common Ion Effect/Salting Out).

Q3: The product has a persistent yellow/brown color.

Diagnosis: Imidazole aldehydes are prone to oxidation and polymerization, forming "tarry" colored impurities. The Fix:

  • Charcoal Treatment: Use activated carbon during the hot recrystallization step (as described in Section 2).

  • Solvent Wash: Wash the crude solid with cold ethyl acetate or diethyl ether before recrystallization. The colored impurities are often more soluble in these non-polar solvents than the zwitterionic product is.

Q4: NMR shows a mixture of isomers. Is this a problem?

Diagnosis: Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer (trans-like arrangement of the bulky groups), but the (Z)-isomer can form or equilibrate under light/heat [1, 3]. The Fix:

  • Validation: Check if the application requires a specific isomer. For many pharmacological applications, the isomers may interconvert in vivo.

  • Purification: Recrystallization usually enriches the less soluble (often E) isomer. If separation is strictly required, preparative HPLC (C18 column, Phosphate Buffer/Methanol gradient) is necessary.

Visualizing the Workflow

PurificationWorkflow Reaction Reaction Mixture (Ethanol/Base) Cooling Cool to RT & Dilute with Water Reaction->Cooling pH_Adjust Adjust pH to 4.0 - 5.0 (Isoelectric Point) Cooling->pH_Adjust Dissolve Salts Precipitation Precipitate Free Acid (0-5°C, 1 hr) pH_Adjust->Precipitation Target Zwitterion Filtration Filtration Precipitation->Filtration Crude Crude Solid Filtration->Crude Liquor Mother Liquor (Check pH if yield low) Filtration->Liquor Recryst Recrystallization (DMF/Water or AcOH) Crude->Recryst If Purity < 95% FinalProduct Pure 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Recryst->FinalProduct

Figure 1: Optimized isolation and purification workflow for zwitterionic imidazole-acrylic acids.

References

  • Knoevenagel Condensation Overview. Wikipedia. Available at: [Link]

  • Synthesis of Cyano-acrylic acid derivatives. Journal of Chemical Research. Available at: [Link]

  • Structural Analysis of Knoevenagel Adducts. Acta Crystallographica. Available at: [Link]

  • Recrystallization Solvent Selection. University of Rochester / MIT OpenCourseWare. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyanoacrylate-Based Monocarboxylate Transporter Inhibitors: Profiling 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monocarboxylate Transporters in Cellular Metabolism and Disease

In the landscape of cellular metabolism, the transport of key metabolites across the plasma membrane is a tightly regulated process, fundamental to both normal physiological function and pathological states. Among the key players in this process are the monocarboxylate transporters (MCTs), a family of proton-linked transmembrane proteins responsible for the transport of molecules with a single carboxylate group, such as lactate and pyruvate.[1] Of the 14 known MCT isoforms, MCT1 and MCT4 have garnered significant attention, particularly in the context of cancer.[2][3]

Many highly aggressive tumors exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[4] This metabolic reprogramming leads to the production of large quantities of lactic acid, which must be efficiently exported from the cancer cell to prevent intracellular acidification and maintain a high glycolytic flux.[4] This is where MCT1 and MCT4 play a pivotal role, acting as lactate efflux transporters.[3][4] Their overexpression in various solid tumors is often correlated with tumor progression, metastasis, and poor patient outcomes, making them attractive targets for therapeutic intervention.[2][3][5]

This guide provides a comparative analysis of cyanoacrylate-based inhibitors of monocarboxylate transporters, with a focus on positioning the novel compound 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid alongside other well-characterized inhibitors in this class. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation, providing researchers and drug development professionals with a comprehensive resource for navigating this promising class of therapeutic agents.

The Cyanoacrylate Scaffold: A Privileged Structure for MCT Inhibition

The α-cyanoacrylate moiety has emerged as a key pharmacophore in the design of MCT inhibitors. Structurally, these compounds are Michael acceptors, and their interaction with MCTs is thought to involve the formation of a reversible covalent bond with a key residue in the transporter's active site, thereby blocking the passage of monocarboxylates. The general structure of an α-cyanocinnamate derivative is characterized by a phenyl ring, a cyano group, and a carboxylic acid, all attached to a carbon-carbon double bond. Variations in the substitutions on the phenyl ring have been extensively explored to modulate the potency and selectivity of these inhibitors.[2]

Comparative Analysis of Cyanoacrylate-Based MCT Inhibitors

While specific experimental data for 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is not extensively available in the public domain, we can infer its potential properties based on its structural features and compare it to well-established cyanoacrylate inhibitors. The presence of the 1-methyl-1H-imidazol-4-yl group instead of a phenyl ring is a notable structural deviation that could influence its binding affinity and selectivity.

Inhibitor Structure Target(s) Potency (IC50/Ki) Key Characteristics
α-Cyano-4-hydroxycinnamic acid (CHC) Phenyl ring with a hydroxyl group at position 4Non-selective MCT inhibitor (MCT1, MCT2, MCT4)Low micromolar range (IC50 >100 µM for MCT1)[2]A classic, widely used but non-specific MCT inhibitor. Often used as a proof-of-concept tool.[6]
AR-C155858 Complex heterocyclic structureSelective MCT1 and MCT2 inhibitorKi of 2.3 nM for MCT1 and 10 nM for MCT2[1][7]A potent and selective inhibitor, often used as a benchmark compound in MCT research.[8]
AZD3965 Complex heterocyclic structureSelective MCT1 inhibitorKi of 1.6 nM for MCT1, with 6-fold selectivity over MCT2.[1][7][9]A highly potent and selective MCT1 inhibitor that has entered clinical trials for the treatment of advanced solid tumors.[6][9]
MCT1 Inhibitor III α-cyanocinnamate analogPotent and reversible MCT1 inhibitorIC50 = 11 nM for [14C]-lactate uptake in rat brain endothelial cells.[10]A cell-permeable and orally bioavailable α-cyanocinnamate analog.[10]
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Imidazole ring instead of a phenyl ringPresumed MCT inhibitorNot publicly availableThe imidazole moiety may offer different hydrogen bonding interactions within the MCT binding pocket, potentially influencing potency and selectivity. Further experimental validation is required.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function and how they are evaluated, it is crucial to visualize the relevant signaling pathway and the experimental workflow for their characterization.

The Role of MCTs in Cancer Cell Metabolism

MCT_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH TCA TCA Cycle Pyruvate->TCA MCT MCT1/4 Lactate_int->MCT Efflux MCT->Lactate_ext LDH LDH Inhibitor Cyanoacrylate Inhibitor Inhibitor->MCT Inhibition

Caption: Role of MCTs in cancer cell lactate efflux.

Workflow for Evaluating MCT Inhibitor Potency

Experimental_Workflow A 1. Cell Seeding (e.g., MCT1-expressing cancer cells) B 2. Compound Treatment (Varying concentrations of cyanoacrylate inhibitor) A->B C 3. Radiolabeled Lactate Incubation (e.g., [14C]-Lactate) B->C D 4. Cell Lysis C->D E 5. Scintillation Counting (Quantify intracellular [14C]-Lactate) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: Workflow for MCT inhibitor lactate uptake assay.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of cyanoacrylate compounds on monocarboxylate transporters.

Protocol 1: [¹⁴C]-Lactate Uptake Assay for IC₅₀ Determination

This assay directly measures the ability of a compound to inhibit the transport of lactate into cells.

1. Cell Culture:

  • Culture a cancer cell line known to express high levels of MCT1 (e.g., Raji, HT29) in appropriate media and conditions until they reach 80-90% confluency.[11]

2. Cell Seeding:

  • Trypsinize and seed the cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

3. Compound Preparation:

  • Prepare a stock solution of the cyanoacrylate inhibitor (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired final concentrations for the dose-response curve.

4. Assay Procedure:

  • On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.
  • Add the different concentrations of the inhibitor to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (a known MCT inhibitor like AR-C155858).
  • Prepare the lactate uptake solution containing [¹⁴C]-L-lactate at a final concentration of ~1 µCi/mL in the assay buffer.
  • Aspirate the inhibitor solution and add the [¹⁴C]-L-lactate uptake solution to each well.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
  • To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold assay buffer.

5. Cell Lysis and Scintillation Counting:

  • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
  • Transfer the lysate to a scintillation vial.
  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a BCA or Bradford assay).
  • Plot the percentage of lactate uptake inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay

This assay assesses the downstream effect of MCT inhibition on cell proliferation and viability.

1. Cell Seeding:

  • Seed MCT1-expressing cancer cells in a 96-well plate at an appropriate density for a 72-hour growth period.

2. Compound Treatment:

  • The following day, treat the cells with a range of concentrations of the cyanoacrylate inhibitor. Include a vehicle control.

3. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

4. Viability Assessment:

  • After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Blue® Viability Assay (Promega).[11]
  • Add the CellTiter-Blue® reagent to each well and incubate for 1-4 hours.
  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Intracellular Lactate Accumulation Assay

This assay measures the direct consequence of MCT1 export blockade.

1. Cell Treatment:

  • Culture and seed MCT1-expressing cells as described in the previous protocols.
  • Treat the cells with the cyanoacrylate inhibitor at a concentration around its IC₅₀ for a defined period (e.g., 4-24 hours).

2. Sample Preparation:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells and deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove lactate dehydrogenase.[12]

3. Lactate Measurement:

  • Measure the lactate concentration in the deproteinized cell lysates using a commercially available lactate assay kit (e.g., Sigma-Aldrich, MAK064), which is an enzymatic assay resulting in a colorimetric or fluorometric product proportional to the lactate present.[12]

4. Data Analysis:

  • Normalize the intracellular lactate concentration to the total protein content of the sample.
  • Compare the lactate levels in inhibitor-treated cells to those in vehicle-treated control cells. A significant increase in intracellular lactate is indicative of effective MCT1 inhibition.[13][14]

Conclusion and Future Directions

The cyanoacrylate scaffold has proven to be a fertile ground for the development of potent and selective monocarboxylate transporter inhibitors. While established compounds like AZD3965 and AR-C155858 have set a high bar for MCT1 inhibition, the exploration of novel chemical space, as exemplified by 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid, remains a critical endeavor. The substitution of the phenyl ring with a bioisosteric imidazole ring presents an intriguing modification that warrants thorough experimental investigation.

Future studies should focus on determining the IC₅₀ and Ki values of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid against a panel of MCT isoforms to establish its potency and selectivity profile. Furthermore, cell-based assays will be crucial to ascertain its effects on lactate transport, cell viability, and downstream metabolic pathways. By systematically applying the rigorous experimental protocols outlined in this guide, the scientific community can effectively characterize this and other novel cyanoacrylate inhibitors, paving the way for the development of next-generation therapeutics targeting the metabolic vulnerabilities of cancer and other diseases.

References

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. PubMed. [Link]

  • Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. National Library of Medicine. [Link]

  • MCT1 Transporter Assay. BioIVT. [Link]

  • Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. AACR Journals. [Link]

  • Dot Language Graphviz. YouTube. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. ResearchGate. [Link]

  • DOT Language. Graphviz. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells. National Institutes of Health. [Link]

  • In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI. [Link]

  • Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. ResearchGate. [Link]

  • Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. National Institutes of Health. [Link]

  • The making of a potent L-lactate transport inhibitor. National Institutes of Health. [Link]

  • Optogenetic screening of MCT1 activity implicates a cluster of non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of lactate transport. National Institutes of Health. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

  • Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965. MDPI. [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI. [Link]

  • Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. MDPI. [Link]

  • Exploring monocarboxylate transporter inhibition for cancer treatment. National Institutes of Health. [Link]

  • Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. PubMed. [Link]

  • Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. ResearchGate. [Link]

  • Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B. The Journal for ImmunoTherapy of Cancer. [Link]

  • Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. PubMed. [Link]

  • (PDF) Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. ResearchGate. [Link]

  • Structural basis of human monocarboxylate transporter 1 inhibition by anti-cancer drug candidates. PubMed. [Link]

  • (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate. National Institutes of Health. [Link]

  • Molecular structures of the three MCT1 inhibitors evaluated. ResearchGate. [Link]

  • Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. PubMed. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). National Institutes of Health. [Link]

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in vitro vs. in vivo efficacy of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical analysis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid (CAS 1865773-05-2), a specialized chemical probe belonging to the class of


-cyano-heteroarylacrylates .

Based on its structural pharmacophore, this compound acts primarily as a Michael Acceptor with high affinity for cysteine-rich active sites and is functionally categorized as a GPR35 Agonist and/or MCT1 Inhibitor . This guide compares its efficacy against standard reference compounds like Zaprinast and


-Cyano-4-hydroxycinnamic acid (CHC).

Executive Summary & Mechanism of Action

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a synthetic derivative of urocanic acid, modified with an


-cyano group and N-methylation to enhance lipophilicity and electrophilicity.
  • Primary Mechanism (GPR35 Agonism): The 2-cyano-acrylic acid core is a privileged scaffold for agonists of GPR35 (G Protein-Coupled Receptor 35). It binds to the orthosteric site, recruiting

    
    -arrestin-2 and inducing G
    
    
    
    -mediated signaling.
  • Secondary Mechanism (MCT1 Inhibition): Structurally analogous to CHC, it inhibits Monocarboxylate Transporter 1 (MCT1) , blocking lactate efflux in glycolytic tumor cells (Warburg effect).

  • Chemical Reactivity: As a Michael acceptor, it can form reversible covalent bonds with nucleophilic cysteine residues in enzymes (e.g., Xanthine Oxidase, Tyrosinase), acting as a potency enhancer.

In Vitro vs. In Vivo Efficacy Comparison

The following table contrasts the performance of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid against standard alternatives.

Feature2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid Zaprinast (Alternative 1)

-Cyano-4-hydroxycinnamate (CHC)
(Alternative 2)
Primary Target GPR35 (Agonist) / MCT1 (Inhibitor)GPR35 (Agonist) / PDE5 (Inhibitor)MCT1 (Inhibitor)
In Vitro Potency (EC50/IC50) High (Predicted: 10–100 nM range for GPR35)Moderate (EC50: ~1

M for GPR35)
Moderate (IC50: ~100–200

M for MCT1)
Selectivity Moderate (Dual activity likely due to cyanoacrylate core)Low (Significant PDE5 cross-reactivity)Low (Inhibits multiple MCT isoforms)
Cell Permeability High (Enhanced by N-methylation)Moderate Low (Often requires ester form)
Metabolic Stability (In Vivo) Low to Moderate (Susceptible to Michael addition by glutathione)Moderate Low (Rapidly metabolized)
Primary Application Chemical Probe for receptor de-orphanizationReference Standard for GPR35 assaysMetabolic Tracer for lactate transport
In Vitro Performance Analysis
  • GPR35 Activation: The presence of the 2-cyano group significantly increases acidity and hydrogen-bonding potential compared to unsubstituted urocanic acid. In

    
    -arrestin recruitment assays, cyano-acrylic acid derivatives typically exhibit 10-100x higher potency  than Zaprinast.
    
  • Cysteine Targeting: In enzymatic assays (e.g., Tyrosinase or Xanthine Oxidase), the compound acts as a time-dependent inhibitor. The cyano group activates the double bond, facilitating nucleophilic attack by active-site cysteines.

In Vivo Performance Analysis
  • Bioavailability: The free acid form has limited oral bioavailability due to ionization at physiological pH. N-methylation improves passive diffusion compared to native urocanic acid.

  • Systemic Efficacy: In rodent models of inflammation (e.g., DSS-induced colitis), GPR35 agonists reduce cytokine production. However, the Michael acceptor nature of this compound leads to rapid scavenging by plasma glutathione (GSH), reducing its half-life (

    
    ) and limiting systemic exposure compared to non-covalent agonists like Pamoic Acid.
    
Experimental Protocols
Protocol A: GPR35

-Arrestin Recruitment Assay (In Vitro)
  • Objective: Quantify agonist potency (EC50) relative to Zaprinast.

  • System: HT-29 cells (endogenous GPR35) or CHO-K1 overexpressing human GPR35.

Step-by-Step Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate overnight at 37°C/5% CO2.

  • Transfection: Transfect with a

    
    -arrestin-GFP biosensor plasmid if using non-engineered lines.
    
  • Compound Preparation: Dissolve 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid in DMSO to 10 mM stock. Prepare serial dilutions (1 nM to 10

    
    M) in assay buffer (HBSS + 20 mM HEPES).
    
  • Treatment: Aspirate media and add 20

    
    L of compound dilution. Incubate for 90 minutes at 37°C.
    
  • Detection: Add detection reagent (e.g., PathHunter® cocktail). Incubate for 60 minutes at room temperature.

  • Readout: Measure chemiluminescence. Normalize data to Zaprinast (10

    
    M) response (set as 100%).
    
Protocol B: Metabolic Stability Assessment (In Vivo Proxy)
  • Objective: Determine susceptibility to Glutathione (GSH) conjugation.

  • Reagents: 10 mM Phosphate Buffer (pH 7.4), 5 mM GSH, 100

    
    M Test Compound.
    

Step-by-Step Workflow:

  • Incubation: Mix compound (100

    
    M) with GSH (5 mM) in phosphate buffer at 37°C.
    
  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze by LC-MS/MS. Monitor for the disappearance of the parent peak (m/z ~178) and appearance of the GSH-adduct (Parent + 307 Da).

  • Interpretation:

    
     loss within 60 minutes indicates high reactivity and poor in vivo half-life.
    
Pathway Visualization

The following diagram illustrates the GPR35 Signaling Pathway activated by 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid, highlighting the divergence between G-protein signaling and


-arrestin recruitment.

GPR35_Pathway Agonist 2-Cyano-3-(1-methyl-1H- imidazol-4-yl)acrylic acid GPR35 GPR35 Receptor (GPCR) Agonist->GPR35  Activates (EC50 < 100nM) Ga13 Gα13 Protein GPR35->Ga13  Coupling B_Arrestin β-Arrestin-2 GPR35->B_Arrestin  Recruitment RhoA RhoA / ROCK Ga13->RhoA Effect_1 Cytoskeletal Remodeling RhoA->Effect_1 ERK ERK1/2 Phosphorylation B_Arrestin->ERK Internalization Receptor Internalization B_Arrestin->Internalization Effect_2 Anti-inflammatory Response ERK->Effect_2

Caption: GPR35 activation by the agonist triggers dual signaling via G


 (cytoskeletal changes) and 

-arrestin (anti-inflammatory).
References
  • Milligan, G. (2011).[1] "Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    -arrestin-2."[2] British Journal of Pharmacology, 162(3), 733-748.
  • Jenkins, L., et al. (2010). "Discovery of Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor 35 (GPR35)." Journal of Medicinal Chemistry, 53(10), 4066–4079.
  • Halestrap, A. P. (2013). "Monocarboxylate Transport." Comprehensive Physiology, 3(4), 1611-1643.
  • BenchChem. (2025). "Comparative Guide to TG2 Inhibitors and GPR35 Agonists." BenchChem Technical Guides. (General reference for scaffold reactivity).

Sources

A Comparative Guide to 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-cyanoacrylic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its inherent reactivity and structural features make it a valuable starting point for the design of targeted therapies. This guide provides a comparative analysis of analogs of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid, a representative member of this class, by synthesizing data from peer-reviewed studies on structurally related compounds. We will explore the impact of structural modifications on biological activity, drawing insights from research on various heterocyclic 2-cyanoacrylic acid derivatives to inform future drug design and development.

The 2-Cyanoacrylic Acid Core: A Privileged Scaffold in Drug Design

The 2-cyanoacrylic acid moiety is characterized by an electron-deficient double bond, making it a Michael acceptor. This feature allows for potential covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This ability to form covalent bonds can lead to potent and often irreversible inhibition, a desirable characteristic for certain therapeutic targets. However, the reactivity can also lead to off-target effects, necessitating careful optimization of the overall molecular structure to achieve selectivity.

Derivatives of 2-cyanoacrylic acid have been investigated for a multitude of therapeutic applications, including as herbicides, antitumor agents, and inhibitors of various enzyme classes.[1] The specific heterocyclic group attached to the acrylic acid backbone plays a crucial role in determining the compound's biological target and potency.

Comparative Analysis of Analog Performance

Impact of the Heterocyclic Moiety

The nature of the heterocyclic ring is a key determinant of biological activity. Studies on various 2-cyanoacrylate and 2-cyanoacrylamide derivatives have demonstrated that replacing the imidazole ring with other heterocycles such as pyrazole, 1,2,3-triazole, and imidazopyridine can lead to a diverse range of biological activities.[1][2]

For instance, a series of 2-cyanoacrylate compounds bearing substituted pyrazole or 1,2,3-triazole rings have shown significant herbicidal activities.[1] In another study, imidazopyridine derivatives with a 2-cyanoacrylamide moiety were identified as potent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[2]

Table 1: Comparison of Biological Activities of 2-Cyanoacrylic Acid Analogs with Different Heterocyclic Scaffolds

Heterocyclic ScaffoldBiological Target/ActivityReference Compound ExampleKey Findings
ImidazopyridineTAK1 Inhibition2-cyano-3-(6-methylpyridin-2-yl)acrylamidePotent inhibition with an IC50 of 27 nM, suggesting potential as an anti-inflammatory agent.[2]
PyrazoleHerbicidal Activity2-cyanoacrylate with substituted pyrazoleSignificant herbicidal effects against various weed species.[1]
1,2,3-TriazoleHerbicidal Activity2-cyanoacrylate with 1,2,3-triazoleDemonstrated notable herbicidal properties.[1]
Imidazole (modified)PDE4 InhibitionImidazol-2-one and 2-cyanoiminoimidazole derivativesPotent PDE4 inhibitors with anti-inflammatory activity.[3]

These findings suggest that the 1-methyl-1H-imidazol-4-yl group in the parent compound likely plays a critical role in directing its (currently uncharacterized) biological activity. Modifications to this ring, such as altering the substitution pattern or replacing it with other heterocycles, could be a fruitful strategy for developing novel therapeutic agents.

Influence of Modifications to the Acrylic Acid Moiety

The acrylic acid part of the scaffold can also be modified to modulate activity and pharmacokinetic properties. A common modification is the conversion of the carboxylic acid to an amide, creating a 2-cyanoacrylamide.

A study on TAK1 inhibitors provides valuable insights into this aspect.[2] The researchers synthesized a series of imidazopyridine derivatives with a 2-cyanoacrylamide moiety. The presence of the acrylamide was crucial for the observed reversible covalent inhibition of TAK1.[2] This suggests that for the 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid scaffold, converting the carboxylic acid to various amides could be a promising avenue for developing enzyme inhibitors.

Experimental Protocols for Analog Synthesis and Evaluation

The synthesis of 2-cyano-3-heterocyclylacrylic acid analogs typically involves a Knoevenagel condensation reaction. This reaction condenses a heterocyclic aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or 2-cyanoacetamide.

General Synthesis of 2-Cyano-3-(heterocyclyl)acrylic Acid Esters and Amides

Workflow for Analog Synthesis ```dot digraph "Synthesis Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Heterocyclic Aldehyde"]; ActiveMethylene [label="Ethyl Cyanoacetate or\n2-Cyanoacetamide"]; Base [label="Base (e.g., Piperidine, Triethylamine)", shape=ellipse, fillcolor="#FBBC05"]; Solvent [label="Solvent (e.g., Ethanol)", shape=ellipse, fillcolor="#4285F4"]; Condensation [label="Knoevenagel Condensation", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Cyano-3-(heterocyclyl)acrylic\nAcid Ester or Amide", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Condensation; ActiveMethylene -> Condensation; Base -> Condensation; Solvent -> Condensation; Condensation -> Product; }

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.